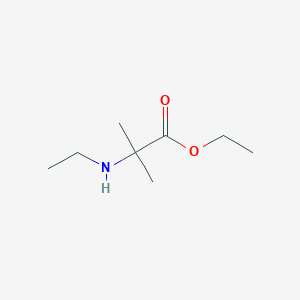

Ethyl 2-(ethylamino)-2-methylpropanoate

Description

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

ethyl 2-(ethylamino)-2-methylpropanoate |

InChI |

InChI=1S/C8H17NO2/c1-5-9-8(3,4)7(10)11-6-2/h9H,5-6H2,1-4H3 |

InChI Key |

LNDBIIQWXZESGD-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)(C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Esterification of Isobutyric Acid to Ethyl 2-Methylpropanoate

The foundational step in the synthesis of Ethyl 2-(ethylamino)-2-methylpropanoate is the preparation of Ethyl 2-methylpropanoate (ethyl isobutyrate), which serves as the ester backbone.

- Procedure : Isobutyric acid is reacted with anhydrous ethanol in the presence of a catalytic amount of concentrated sulfuric acid. The mixture is heated under reflux conditions for approximately 14 hours to achieve esterification.

- Workup : After completion, the reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and water again to remove acid and impurities. The organic layer is dried over anhydrous magnesium sulfate and then distilled to isolate the ester fraction boiling at 109–111 °C.

- Yield : Approximately 69% yield of Ethyl 2-methylpropanoate is obtained.

- Notes : The reaction is typically carried out under azeotropic conditions to drive the equilibrium toward ester formation.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Esterification | Isobutyric acid + ethanol + H2SO4, reflux 14 h | Ethyl 2-methylpropanoate (69% yield) |

| Washing and drying | Water, NaHCO3, water, MgSO4 | Purified ester |

| Distillation | Collect fraction at 109–111 °C | Pure ethyl 2-methylpropanoate |

Amination to Form this compound

The key transformation involves introducing the ethylamino group at the α-position of the ester.

- Reductive Amination Approach : A common method involves the reductive amination of Ethyl 2-methylpropanoate or its aldehyde/ketone precursor with ethylamine.

- Typical Conditions : The reaction uses ethylamine as the amine source and a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an organic solvent like methanol or dichloromethane.

- Procedure : The ester or aldehyde intermediate is mixed with ethylamine and the reducing agent at room temperature, typically overnight, to afford the ethylamino-substituted product.

- Purification : The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

- Yields : High yields (>90%) are reported with this method due to the mild and selective nature of reductive amination.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Reductive amination | Ethyl 2-methylpropanoate + ethylamine + NaBH(OAc)3, RT overnight | This compound (high yield) |

| Purification | Silica gel chromatography (Hexane/EtOAc) | Pure amine-substituted ester |

Alternative Synthetic Routes

- Hydrolysis and Subsequent Amination : Some processes start from the hydrolysis of ester intermediates to acids, followed by amide formation and subsequent reduction to amines. This method is more step-intensive but allows for structural modifications.

- Use of Protected Amines : In complex syntheses, protected ethylamine derivatives may be used to avoid side reactions, followed by deprotection under mild acidic or basic conditions.

Analytical and Purification Techniques

- Column Chromatography : Silica gel chromatography with hexane/ethyl acetate or chloroform/methanol mixtures is the standard method for purification.

- Recrystallization : For solid intermediates, recrystallization from methanol-water mixtures is employed to enhance purity.

- Characterization : Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are used to confirm structure and purity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Isobutyric acid + ethanol + H2SO4, reflux | 69 | Base for further amination |

| Reductive Amination | Ethyl 2-methylpropanoate + ethylamine + NaBH(OAc)3, RT overnight | >90 | High selectivity, mild conditions |

| Hydrolysis & Amide Formation | Ester hydrolysis with NaOH, amide formation, reduction | Variable | Multi-step, allows for functional group tolerance |

Research Discoveries and Advances

- Recent studies have optimized reductive amination conditions to improve selectivity and reduce by-products, using sodium triacetoxyborohydride as a preferred reducing agent due to its mildness and compatibility with sensitive functional groups.

- Novel catalytic systems employing organocatalysts have been reported to enhance the efficiency of Michael addition reactions involving related esters, which may be adapted for ethylamino substitution strategies.

- Process patents emphasize the use of environmentally benign solvents and bases in hydrolysis and amination steps to improve sustainability and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylamino)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include amides, secondary amines, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(ethylamino)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Ethyl 2-(ethylamino)-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with various biological molecules, influencing their activity and stability. Additionally, the compound may interact with enzymes, altering their catalytic properties and affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 2-(ethylamino)-2-methylpropanoate with analogous esters, emphasizing structural variations, physical properties, and applications:

Key Observations:

Substituent Effects on Reactivity: Ethylamino Group: Introduces basicity (pKa ~10–11), enabling participation in acid-base reactions or coordination chemistry. This contrasts with non-basic groups like methoxy ( ) or acetyloxy ( ), which are less reactive toward nucleophiles . Halogenated Phenoxy Groups: Enhance lipophilicity and bioactivity, making such compounds candidates for pesticides or pharmaceuticals ( ) .

Physical Properties: Solubility: Ethylamino derivatives may exhibit higher water solubility compared to halogenated analogs due to hydrogen bonding. For example, this compound is likely more soluble in polar solvents than Ethyl 2-(2-bromo-4-chlorophenoxy)-2-methylpropanoate . Melting Points: Amino-substituted esters (e.g., compound 9b in ) show higher melting points (263–264°C) due to intermolecular hydrogen bonding, whereas methoxy or halogenated analogs typically have lower melting points .

Synthetic Utility: this compound’s amino group can act as a nucleophile in alkylation or acylation reactions, similar to intermediates in and 7, which form heterocycles like pyrimidinones . Halogenated analogs ( ) are often synthesized via nucleophilic aromatic substitution, leveraging the reactivity of halogen atoms .

Applications: Pharmaceuticals: Amino-substituted esters are precursors to bioactive molecules. For example, highlights impurities in carvedilol synthesis, underscoring the relevance of such esters in drug development . Agrochemicals: Bromo/chloro-phenoxy derivatives ( ) are used in herbicides and fungicides .

Biological Activity

Ethyl 2-(ethylamino)-2-methylpropanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article will delve into its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is classified as an ester with the following structural formula:

The synthesis typically involves the reaction of ethyl 2-methylpropanoate with ethylamine under controlled conditions, leading to the formation of this compound. The reaction can be summarized as follows:

- Reactants : Ethyl 2-methylpropanoate + Ethylamine

- Conditions : Reflux in an organic solvent (e.g., THF)

- Products : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in biochemical pathways. The ethylamino group facilitates hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their functions.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activities. For instance, certain derivatives have shown efficacy in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| Derivative A | 10 | HeLa | Apoptosis |

| Derivative B | 15 | MCF-7 | Cell cycle arrest |

Interaction with Biological Targets

The compound has been studied for its interaction with key biological targets, including receptors and enzymes involved in metabolic processes. For example, a study demonstrated that this compound modulates the activity of PPAR (Peroxisome Proliferator-Activated Receptor), which plays a critical role in lipid metabolism and glucose homeostasis .

Case Studies

- Study on Anticancer Activity : A recent investigation into the anticancer properties of this compound derivatives revealed that they inhibited tumor growth in xenograft models. The study reported significant reductions in tumor size and weight compared to control groups.

- Metabolic Effects : Another study focused on the metabolic effects of this compound on diabetic models. It was found to improve insulin sensitivity and reduce blood glucose levels, indicating its potential as a therapeutic agent for diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.